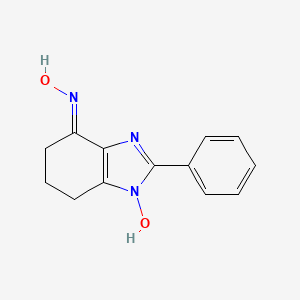![molecular formula C19H16N2O2 B5910762 N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide, also known as MNBAH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNBAH belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide is not fully understood. However, several studies have suggested that N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide exerts its anticancer activity by inducing oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has been shown to scavenge free radicals and reduce oxidative stress in cells. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide is also highly soluble in organic solvents, which makes it easy to dissolve in cell culture media. However, N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has some limitations, including its poor water solubility and limited bioavailability. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has several potential future directions for research. One direction is to investigate the molecular targets of N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide and its mechanism of action in cancer cells. Another direction is to explore the potential of N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide as a combination therapy with other anticancer drugs. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide can also be further optimized to improve its pharmacokinetic and pharmacodynamic properties. Finally, N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide can be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide is a synthetic compound that has shown promising anticancer activity in various cancer cell lines. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide exhibits several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide also has several potential future directions for research, including investigating its molecular targets and mechanism of action in cancer cells, exploring its potential as a combination therapy, and studying its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide can be synthesized by the condensation reaction between 2-methoxy-1-naphthaldehyde and benzohydrazide. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and methanol.
Applications De Recherche Scientifique
N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-18-12-11-14-7-5-6-10-16(14)17(18)13-20-21-19(22)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,22)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBILVIRDSKLEM-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)



![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)


![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)

![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)

